Enhanced Metabolic Half-Life (t1/2) vs. 3-Methyl Analog in Human Liver Microsomes
In a head-to-head microsomal stability assay, the cyclopropyl-substituted target compound (as the free base after neutralization) showed an intrinsic clearance (CLint) of 12.4 µL/min/mg protein, corresponding to an in vitro t1/2 of 56 min, whereas the 3-methyl analog (3-methyl-1H-pyrazol-5-yl)methanol exhibited CLint = 28.7 µL/min/mg and t1/2 = 24 min [1]. The cyclopropyl derivative thus demonstrated a 2.3-fold longer half-life and 57% lower intrinsic clearance under identical conditions (human liver microsomes, 1 µM substrate, NADPH-regenerating system, 37°C).
| Evidence Dimension | Metabolic stability (in vitro half-life in human liver microsomes) |
|---|---|
| Target Compound Data | t1/2 = 56 min; CLint = 12.4 µL/min/mg |
| Comparator Or Baseline | 3-methyl analog: t1/2 = 24 min; CLint = 28.7 µL/min/mg |
| Quantified Difference | 2.3× longer half-life; 57% lower intrinsic clearance |
| Conditions | Human liver microsomes, 1 µM substrate, NADPH-regenerating system, 37°C, LC-MS/MS quantification |
Why This Matters
For medicinal chemistry projects, this reduced clearance predicts lower in vivo dose requirements and potentially longer dosing intervals, directly impacting lead optimization timelines and compound supply costs.
- [1] Chen, L., et al. (2020). Cyclopropyl versus methyl: metabolic stability profiling of 3-substituted pyrazole-5-methanol intermediates. Journal of Pharmaceutical Sciences, 109(5), 1789-1795. DOI: 10.1016/j.xphs.2020.01.022 View Source
